3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine - 957760-22-4

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-3312134
CAS Number: 957760-22-4
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of a pyrazolo[3,4-c]pyridine core. This could involve reacting suitably substituted pyrazole and pyridine derivatives, followed by a ring-closing step. For example, a similar scaffold, 7-chloropyrazolo[3,4-c]pyridine, was synthesized starting from 2-amino-3-nitro-4-picoline. []
  • Step 2: Regioselective bromination. This step would introduce the bromine atom at the desired 3-position. This could potentially be achieved using N-bromosuccinimide (NBS), a common reagent for regioselective bromination of heterocycles. []
Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring makes 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the 7-position. Amines are commonly used as nucleophiles in SNAr reactions with similar pyrazolopyridine derivatives. [, ]
  • Metal-catalyzed Cross-coupling Reactions: The bromine atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 3-position. This strategy was successfully employed to install a 3-aryl substituent on a related 7-chloropyrazolo[3,4-c]pyridine scaffold. []
Mechanism of Action
  • Kinase inhibition: Several pyrazolo[3,4-c]pyridine derivatives exhibit potent kinase inhibitory activity against various kinases, including Factor Xa [], Aurora-A, Aurora-B, CDK5/P25, and mTOR. [] The mechanism often involves competing with ATP binding at the kinase active site.
  • Phosphodiesterase inhibition: Pyrazolo[3,4-c]pyridine derivatives can also act as phosphodiesterase (PDE) inhibitors, particularly PDE4. [, , ] Inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes.

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

Compound Description: Apixaban is a potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa []. It represents a novel class of anticoagulants with a bicyclic tetrahydropyrazolopyridinone scaffold.

Relevance: While Apixaban possesses a more complex structure than 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine, both share the core pyrazolo[3,4-c]pyridine scaffold. Apixaban demonstrates the potential of this core structure for developing biologically active compounds.

1-(3-chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Compound Description: This compound is an inhibitor of factor Xa and serves as a structural analog to Apixaban []. It is investigated for its potential in treating thromboembolic disorders.

Relevance: This compound shares the core pyrazolo[3,4-c]pyridine scaffold with 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine. The presence of halogenated phenyl substituents in both compounds further strengthens their structural similarity.

3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4, 5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (Compound 11)

Compound Description: This compound was identified as a novel PDE4 inhibitor through high-throughput screening []. It served as a starting point for developing more potent analogs with anti-inflammatory properties.

Relevance: Similar to 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine, this compound features a tetrahydro-1H-pyrazolo[3,4-c]pyridine core. The presence of halogenated aryl substituents (bromine in the target compound, fluorine in Compound 11) further connects these structures.

CP-220,629 (Compound 22)

Compound Description: This compound represents a potent PDE4 inhibitor derived from the optimization of compound 11 []. It displays efficacy in reducing eosinophil and neutrophil responses in animal models.

Relevance: CP-220,629 belongs to the same 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine class as compound 11, making it structurally similar to 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine. Both CP-220,629 and the target compound highlight the potential of substituted pyrazolo[3,4-c]pyridines for pharmaceutical applications.

9H-Cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine (Compound 1)

Compound Description: This compound is a potent PDE IV inhibitor []. The research focuses on its efficient large-scale synthesis for potential pharmaceutical development.

Relevance: While structurally different due to the triazolo ring fusion, this compound shares the pyrazolo[3,4-c]pyridine core with 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine. The synthesis of this compound highlights the versatility of the pyrazolo[3,4-c]pyridine scaffold for further derivatization and development of novel inhibitors.

Tofimilast (Compound 19)

Compound Description: Tofimilast is a potent PDE4 inhibitor developed through structural modifications of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines []. Although a potent inhibitor, it suffers from low oral bioavailability.

Relevance: Although Tofimilast has a more complex structure than 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine due to the triazolo ring fusion, both compounds are built upon a central pyrazolo[3,4-c]pyridine core. The development and investigation of Tofimilast exemplify the potential for creating diverse and potent inhibitors from this core structure.

3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (Compound 12a)

Compound Description: This compound exhibits potent antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, with IC50 values ranging from 3.0 to 16.0 μM []. It causes cell cycle arrest at the S phase.

Relevance: This compound exemplifies the antiproliferative potential of substituted pyrazolo[3,4-c]pyridines, similar to the potential applications explored for 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine. The presence of a halogenated aryl group (fluorophenyl) in this compound further connects it to the target compound.

3-(3-Fluorophenyl)-7-(1-(4-methoxybenzyl)-piperidin-4-yl)-1H-pyrazolo[3,4-c]pyridine (Compound 11a)

Compound Description: This analog of Compound 12a demonstrates significant antiproliferative activity against various cancer cell lines []. It represents another example of substituted pyrazolo[3,4-c]pyridines with promising anticancer potential.

Relevance: Compound 11a belongs to the same class of substituted pyrazolo[3,4-c]pyridines as Compound 12a and shares a similar structure with 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine. Its biological activity further highlights the potential of this chemical class for developing therapeutic agents.

5-Halo-1H-pyrazolo[3,4-c]pyridine scaffolds

Compound Description: These compounds represent a diverse library synthesized and explored for their potential in fragment-based drug discovery (FBDD) []. The research focuses on demonstrating the versatility of these scaffolds for elaboration and optimization towards specific targets.

Relevance: 5-Halo-1H-pyrazolo[3,4-c]pyridine scaffolds directly relate to 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine as they represent the same chemical class. The research on these scaffolds highlights the broad interest in exploring this chemical space for discovering new bioactive molecules.

Properties

CAS Number

957760-22-4

Product Name

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

IUPAC Name

3-bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11)

InChI Key

OOBLZPMWTIBRRE-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=NNC(=C21)Br)Cl

Canonical SMILES

C1=CN=C(C2=NNC(=C21)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.